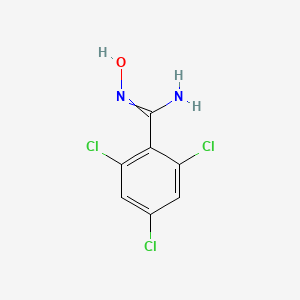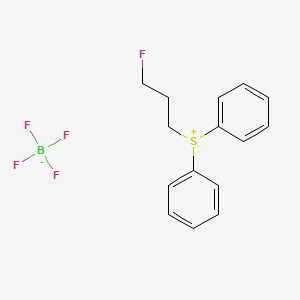
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C15H16F5SB and a molecular weight of 334.16 g/mol . It is primarily used for research and development purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-fluoropropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Photochemical Reactions: It can be involved in photochemical reactions under UV or visible light, leading to the formation of radical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction. Photochemical reactions often require the presence of a photosensitizer or a photoinitiator .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
科学研究应用
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate involves its ability to act as a source of the 3-fluoropropyl group in various chemical reactions. The sulfonium group can stabilize positive charges, making it a useful intermediate in many organic transformations. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Trifluoromethyl Phenyl Sulfone: Used in similar photochemical reactions but with different reactivity due to the trifluoromethyl group.
Uniqueness
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom can influence the electronic properties of the compound, making it useful in specific synthetic applications.
属性
分子式 |
C15H16BF5S |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
3-fluoropropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16FS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
InChI 键 |
KKNQQPWJKYATFP-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCF)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


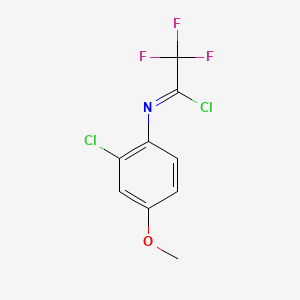
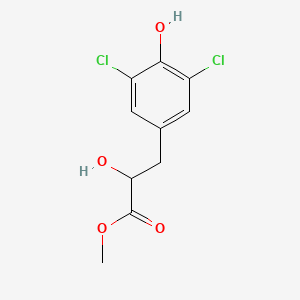
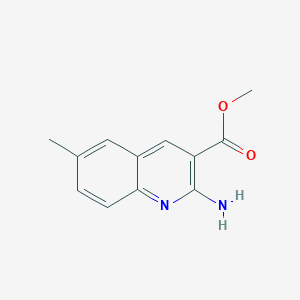

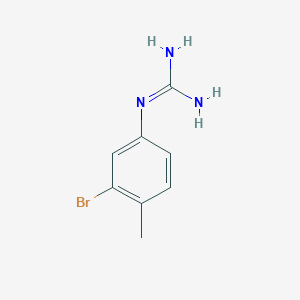
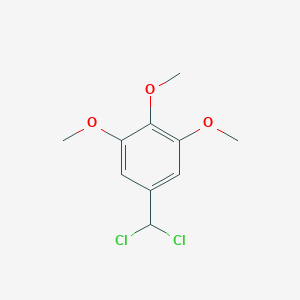
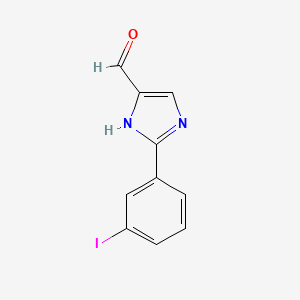

![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
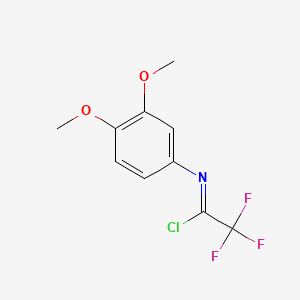


![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
